L-Leucine (1,2-^13C₂) is a stable isotope-labeled form of the essential amino acid L-Leucine, which plays a crucial role in protein synthesis, muscle repair, and various metabolic processes. The compound is characterized by the incorporation of two carbon-13 isotopes at the 1 and 2 positions of its carbon backbone. This specific labeling allows for advanced metabolic tracing studies and research applications in biochemistry and nutrition.
L-Leucine (1,2-^13C₂) is synthesized from natural sources or produced through chemical synthesis in laboratories. The compound can be obtained commercially from specialized suppliers, such as Cambridge Isotope Laboratories and BOC Sciences, where it is available in high purity for research purposes .
L-Leucine belongs to the class of branched-chain amino acids (BCAAs), which also includes isoleucine and valine. It is classified as an essential amino acid because it cannot be synthesized by the human body and must be obtained through diet or supplementation.
The synthesis of L-Leucine (1,2-^13C₂) typically involves several chemical processes that introduce the carbon-13 isotopes into the amino acid structure. Common methods include:
The synthesis process often requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the labeled product. Advanced techniques like chromatography are used for purification and verification of isotopic labeling .
L-Leucine (1,2-^13C₂) has a molecular formula of , with a molecular weight of approximately 133.16 g/mol. The structural representation includes:
The isotopic composition of L-Leucine (1,2-^13C₂) is typically reported as 99% enriched in the carbon-13 isotopes at positions 1 and 2, making it suitable for high-resolution nuclear magnetic resonance studies .
L-Leucine undergoes various biochemical reactions, including:
These reactions are catalyzed by specific enzymes such as branched-chain amino acid transaminase and are critical for amino acid metabolism and energy production .
The mechanism of action of L-Leucine involves its role as a signaling molecule in muscle protein synthesis. Upon ingestion, L-Leucine activates the mammalian target of rapamycin pathway, leading to increased protein synthesis rates in muscle tissues.
Studies have shown that L-Leucine supplementation can enhance muscle protein synthesis significantly during recovery from exercise, with effects measurable within hours after administration .
Relevant analyses indicate that L-Leucine (1,2-^13C₂) maintains its structural integrity during typical experimental conditions used in metabolic studies .
L-Leucine (1,2-^13C₂) has several scientific applications:
This compound plays a vital role in advancing our understanding of metabolic pathways and improving nutritional strategies for health and athletic performance .
L-Leucine-(1,2-13C2) serves as a gold-standard tracer for quantifying whole-body protein metabolism due to its unique metabolic properties. As an essential amino acid, leucine cannot be synthesized de novo, ensuring that isotopic labels accurately reflect exogenous sources. The dual-labeling at positions 1 and 2 enables simultaneous tracking of two metabolic fates: decarboxylation (via position 1) and incorporation into protein synthesis or tricarboxylic acid (TCA) cycle intermediates (via position 2). Studies employing intravenous infusions of L-Leucine-(1,2-13C2) coupled with arteriovenous balance measurements allow precise calculation of muscle protein synthesis (MPS) rates. For example, tracer incorporation into myofibrillar proteins measured via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) revealed a 70–110% increase in MPS following leucine administration in humans [1]. The compound’s high isotopic purity (99% 13C) ensures minimal background interference in mass spectrometry analyses [9].
Table 1: Tracer Incorporation Methods for Protein Turnover Analysis
Analytical Method | Measured Parameters | Biological Sample |
---|---|---|
GC-C-IRMS | 13C enrichment in myofibrils | Muscle biopsy |
Arteriovenous (A-V) balance | Label dilution across femoral vessels | Blood plasma |
GC-MS | [1,2-13C2]KIC enrichment | Plasma ketoacids |
The metabolic divergence between single and dual-labeled leucine tracers significantly impacts kinetic modeling accuracy. L-[1-13C]Leucine exclusively labels the carboxyl group, released as 13CO2 during initial decarboxylation by branched-chain α-ketoacid dehydrogenase (BCKDH). In contrast, L-[1,2-13C2]Leucine permits tracking of the C2 carbon beyond decarboxylation, as it enters the TCA cycle via acetyl-CoA. This dual-pathway tracing reveals significant carbon retention: studies show only 58 ± 6% of the C2 label is recovered as exhaled 13CO2, versus 81–117% recovery for the C1 label [6]. The unrecovered fraction represents label incorporation into synthetic pathways (e.g., de novo lipogenesis) or exchange with TCA cycle intermediates, leading to underestimation of oxidation rates when using single-position tracers. Consequently, L-Leucine-(1,2-13C2) provides more comprehensive flux data through the acetyl-CoA node, reducing modeling errors in net protein balance calculations by 19–36% compared to single-labeled analogs [1] [6].
Table 2: Metabolic Fate Comparison of Leucine Tracers
Tracer Type | C1 Oxidation Recovery | C2 Oxidation Recovery | Primary Metabolic Advantages |
---|---|---|---|
L-[1-13C]Leucine | 81–117% | Not applicable | Direct decarboxylation measurement |
L-[1,2-13C2]Leucine | 19 ± 1%* | 14 ± 1%* | TCA cycle entry tracking & carbon retention quantification |
*Values represent fraction of infused tracer oxidized over 3.5–4h [6]
L-Leucine-(1,2-13C2) enables noninvasive assessment of whole-body leucine oxidation (WBLO) via 13CO2 breath tests, circumventing invasive blood sampling. Subjects ingest an oral bolus (38 μmol/kg) of labeled leucine, followed by timed breath collections over 3–6 hours. Key kinetic parameters include:
Curve-fitting algorithms (e.g., Marquardt-Levenberg nonlinear regression) extrapolate total oxidation from limited timepoints, achieving R2 > 0.99 validity against continuous measurements [7]. This methodology detects pathological metabolic disruptions, as demonstrated by absent 13CO2 excretion in classical maple syrup urine disease (MSUD) patients with deficient BCKDH activity [3]. Recent innovations couple breath tests with exercise interventions: resistance training before tracer ingestion increases leucine retention by 22% compared to feeding alone, detectable via reduced 13CO2 output [8]. However, limitations remain in heterozygote detection (5.7 ± 1.4 μmol/kg output vs. 4.7 ± 0.7 in controls) due to overlapping variability ranges [7].
Table 3: Breath Test Parameters Across Physiological States
Subject Group | tmax (min) | Total 13CO2 Output (μmol/kg) | Anabolic Sensitivity |
---|---|---|---|
Healthy controls | 55 ± 18 | 7.2 ± 1.4 | Baseline |
Post-resistance exercise | ↓ 15–20%* | ↓ 25–30%* | Enhanced (↑ retention) |
Classical MSUD patients | Not detectable | 0.2 ± 0.1 | Severely impaired |
Heterozygotes | 35 ± 8 | 5.7 ± 1.4 | Mildly impaired |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7